3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile
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Overview
Description
3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile is an organic compound with the molecular formula C13H17NO2. It is also known by other names such as Homoveratronitrile and Veratryl cyanide . This compound is characterized by the presence of two methoxy groups and an isopropyl group attached to a benzene ring, along with an acetonitrile group.
Preparation Methods
The synthesis of 3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dimethoxy-2-(1-methylethyl)benzeneacetonitrile can be compared with similar compounds such as:
3,4-Dimethoxybenzyl cyanide: Similar structure but lacks the isopropyl group.
Verapamil Related Compounds: These compounds share structural similarities and are used in pharmaceutical research.
Homoveratronitrile: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(3,4-dimethoxy-2-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H17NO2/c1-9(2)12-10(7-8-14)5-6-11(15-3)13(12)16-4/h5-6,9H,7H2,1-4H3 |
InChI Key |
CXBFIFTXZNQXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1OC)OC)CC#N |
Origin of Product |
United States |
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